3-Isobutyl-1H-pyrazin-2-one
Overview
Description
3-Isobutyl-1H-pyrazin-2-one is a heterocyclic organic compound belonging to the pyrazinone family It is characterized by a pyrazine ring with an isobutyl group attached to the second carbon atom and a keto group at the second position
Mechanism of Action
Target of Action
The primary target of 3-Isobutyl-2(1h)-pyrazinon, also known as 2-Isobutyl-3-methoxypyrazine, is Epididymal-specific lipocalin-9 . This protein is involved in the transport of small hydrophobic molecules such as steroids, retinoids, and lipids.
Mode of Action
It is known to interact with its target, epididymal-specific lipocalin-9
Biochemical Pathways
It is known that the compound is a methoxypyrazine, a class of compounds that contain a methoxyl group attached to the pyrazine ring . Methoxypyrazines are known to contribute to the aroma of several plant-based foods .
Result of Action
It is known to have a powerful scent and is often used in fragrances and cleaners . It is also a contributor to the aroma of several plant-based foods .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Isobutyl-2(1h)-pyrazinon. For instance, it has been noted that the compound is produced by some plants and is also seen to be produced in some forms of blue-green algae . .
Biochemical Analysis
Biochemical Properties
3-Isobutyl-2(1h)-pyrazinon interacts with various enzymes and proteins. For instance, it is synthesized by an O-methyltransferase, via a methylation step, from a non-volatile precursor, 3-isobutyl-2-hydroxypyrazine (IBHP) . The enzyme NbOMT1, which encodes an O-methyltransferase, was found to influence the accumulation of 3-Isobutyl-2(1h)-pyrazinon in Nicotiana benthamiana .
Cellular Effects
It is known that the compound can influence the aroma phenotype of certain plants, which suggests that it may have an impact on cellular metabolic processes .
Molecular Mechanism
The molecular mechanism of 3-Isobutyl-2(1h)-pyrazinon involves its interaction with the enzyme O-methyltransferase. This enzyme catalyzes the methylation of 3-isobutyl-2-hydroxypyrazine (IBHP) to produce 3-Isobutyl-2(1h)-pyrazinon .
Temporal Effects in Laboratory Settings
It is known that the compound is a volatile organic compound (VOC), suggesting that its effects may change over time due to volatility .
Metabolic Pathways
The metabolic pathway of 3-Isobutyl-2(1h)-pyrazinon involves the enzyme O-methyltransferase, which catalyzes the methylation of 3-isobutyl-2-hydroxypyrazine (IBHP) to produce 3-Isobutyl-2(1h)-pyrazinon .
Transport and Distribution
It is known that the compound is a volatile organic compound (VOC), suggesting that it may be transported and distributed through the air .
Subcellular Localization
Given its volatile nature, it is likely to be found in the cytoplasm or other compartments where volatile compounds are typically localized .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isobutyl-1H-pyrazin-2-one typically involves the cyclization of acyclic precursors. One common method is the condensation of α-amino acids with diketones under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the pyrazinone ring .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process typically includes the use of catalysts to enhance the reaction rate and selectivity. Purification steps such as crystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 3-Isobutyl-1H-pyrazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 3-isobutyl-2-hydroxypyrazine.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms of the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are commonly employed under controlled conditions.
Major Products:
Oxidation: Formation of pyrazine N-oxides.
Reduction: Formation of 3-isobutyl-2-hydroxypyrazine.
Substitution: Formation of various substituted pyrazinones depending on the reagents used.
Scientific Research Applications
3-Isobutyl-1H-pyrazin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential role in modulating biological pathways and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of fragrances and flavoring agents due to its distinct aroma profile
Comparison with Similar Compounds
3-Isobutyl-2-methoxypyrazine: Known for its strong aroma and used in flavoring agents.
2-Isobutyl-3-methoxypyrazine: Similar structure but with a methoxy group instead of a keto group.
Uniqueness: 3-Isobutyl-1H-pyrazin-2-one is unique due to its specific substitution pattern and the presence of a keto group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
3-(2-methylpropyl)-1H-pyrazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-6(2)5-7-8(11)10-4-3-9-7/h3-4,6H,5H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLZGLIOVZJBEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC=CNC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70341492 | |
Record name | 3-isobutyl-2(1h)-pyrazinon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70341492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25680-53-9 | |
Record name | 3-isobutyl-2(1h)-pyrazinon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70341492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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